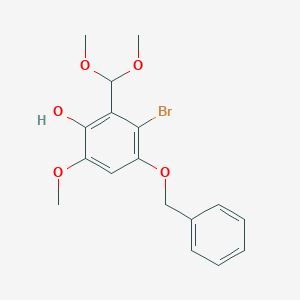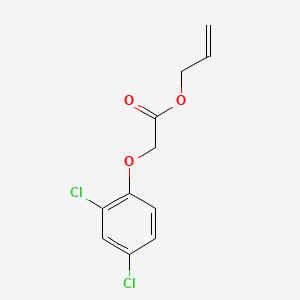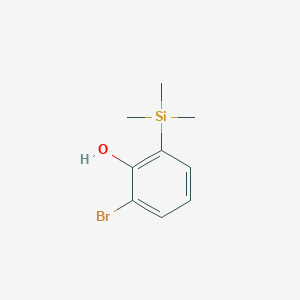
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid is a complex organic compound that belongs to the class of dihydroxybenzoic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxybenzoic acid and 2,5-dihydroxybenzamide as the primary starting materials.
Amidation Reaction: The amidation reaction is carried out by reacting 2,5-dihydroxybenzoic acid with 2,5-dihydroxybenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Antimicrobial Action: The compound can disrupt microbial cell walls or interfere with essential metabolic processes in microorganisms.
類似化合物との比較
Similar Compounds
2,5-Dihydroxybenzoic Acid: Known for its role as an intermediate in the synthesis of various pharmaceuticals and its antioxidant properties.
2,3-Dihydroxybenzoic Acid: Another dihydroxybenzoic acid with similar antioxidant properties but different structural features.
2,4-Dihydroxybenzoic Acid: Used in the synthesis of dyes and other industrial chemicals.
Uniqueness
2-(2,5-Dihydroxybenzamido)-5-hydroxybenzoic acid is unique due to the presence of both amide and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
60503-71-1 |
|---|---|
分子式 |
C14H11NO6 |
分子量 |
289.24 g/mol |
IUPAC名 |
2-[(2,5-dihydroxybenzoyl)amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO6/c16-7-1-3-11(9(5-7)14(20)21)15-13(19)10-6-8(17)2-4-12(10)18/h1-6,16-18H,(H,15,19)(H,20,21) |
InChIキー |
WILVVQBRMUBWDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C(=O)O)NC(=O)C2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14608982.png)
![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)




![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)



